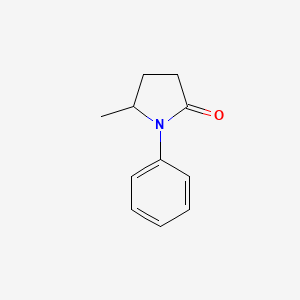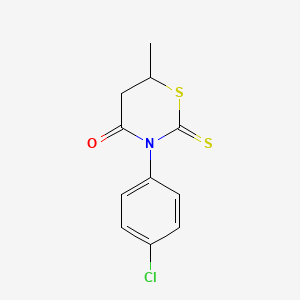
3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(4-chlorophényl)-6-méthyl-2-sulfanylidène-1,3-thiazinan-4-one est un composé hétérocyclique qui contient des atomes de soufre et d'azote dans sa structure cyclique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(4-chlorophényl)-6-méthyl-2-sulfanylidène-1,3-thiazinan-4-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste à faire réagir le 4-chlorobenzaldéhyde avec un dérivé de thiourée approprié en présence d'une base comme l'hydroxyde de sodium. La réaction est effectuée dans un solvant comme l'éthanol ou le méthanol, et le produit est isolé par des techniques de cristallisation ou d'extraction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(4-chlorophényl)-6-méthyl-2-sulfanylidène-1,3-thiazinan-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre dans le cycle thiazinan peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former des thiols ou des amines correspondants.
Substitution : L'atome de chlore sur le cycle phényle peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont employés.
Substitution : Des nucléophiles comme l'ammoniac ou la thiourée peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Thiols ou amines.
Substitution : Divers dérivés phényliques substitués.
Applications De Recherche Scientifique
La 3-(4-chlorophényl)-6-méthyl-2-sulfanylidène-1,3-thiazinan-4-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux possédant des propriétés spécifiques, telles que la conductivité ou la stabilité
Mécanisme d'action
Le mécanisme d'action de la 3-(4-chlorophényl)-6-méthyl-2-sulfanylidène-1,3-thiazinan-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, ce qui en fait un agent anticancéreux potentiel .
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-Chlorophényl)-1,3-thiazolidine-2-thione : Structure similaire, mais avec un cycle thiazolidine.
4-Chlorophénylthiourée : Contient un groupe thiourée au lieu d'un cycle thiazinan.
4-Chlorophénylsulfonamide : Contient un groupe sulfonamide.
Unicité
La 3-(4-chlorophényl)-6-méthyl-2-sulfanylidène-1,3-thiazinan-4-one est unique en raison de sa structure cyclique spécifique et de la présence d'atomes de soufre et d'azote. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Numéro CAS |
78984-62-0 |
|---|---|
Formule moléculaire |
C11H10ClNOS2 |
Poids moléculaire |
271.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one |
InChI |
InChI=1S/C11H10ClNOS2/c1-7-6-10(14)13(11(15)16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 |
Clé InChI |
OKYXXBGVTNOAMY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




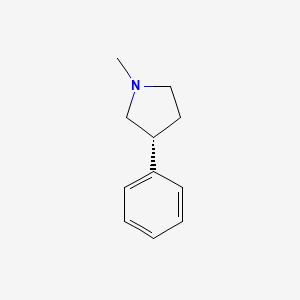
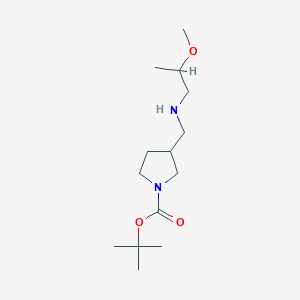
![(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B11767136.png)
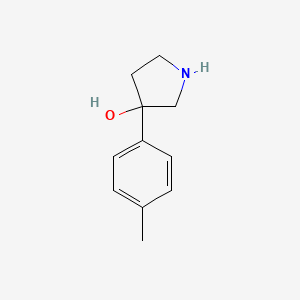
![N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11767142.png)
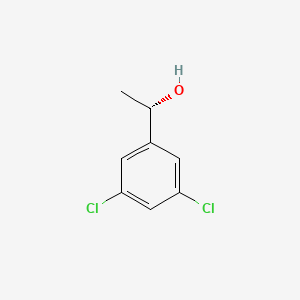

![(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B11767156.png)

![tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)
